2-tert-Butylsulfanyl-3-iodo-pyridine
Overview
Description
2-tert-Butylsulfanyl-3-iodo-pyridine is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a tert-butylsulfanyl group and an iodine atom attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylsulfanyl-3-iodo-pyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at the third carbon position using iodine. The tert-butylsulfanyl group is introduced through a substitution reaction, where a thiol group reacts with a tert-butyl group under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butylsulfanyl-3-iodo-pyridine undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-Butylsulfanyl-3-iodo-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butylsulfanyl-3-iodo-pyridine involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with proteins or enzymes, potentially inhibiting their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: Lacks the tert-butylsulfanyl group, making it less versatile in certain reactions.
3-Iodopyridine: Similar structure but without the tert-butylsulfanyl group.
4-Iodopyridine: Another isomer with different reactivity and applications.
Uniqueness
2-tert-Butylsulfanyl-3-iodo-pyridine is unique due to the presence of both the tert-butylsulfanyl group and the iodine atom. This combination provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-tert-butylsulfanyl-3-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INS/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPYWIBAPGNJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=CC=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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